Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride
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Overview
Description
Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride is a compound that has been synthesized and studied for its various properties and potential applications. While the provided data does not directly discuss this exact compound, it includes information on closely related compounds that can offer insights into the chemical behavior and characteristics of similar molecular structures.
Synthesis Analysis
The synthesis of related compounds often involves multicomponent reactions, as seen in the synthesis of ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, which was created through a one-pot, three-component condensation under mild conditions . Another example is the synthesis of ethyl 5-amino-4-(substituted amino)-2-methylthiothieno[2,3-d]pyrimidine-6-carboxylates, which were obtained through a reaction with formaldehyde in the presence of hydrochloric acid . These methods suggest that the synthesis of ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride could also involve a multistep reaction, potentially starting from mercaptoacetic acid and 2-chloroacrylonitrile, as demonstrated in the synthesis of a related compound .
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques such as X-ray diffraction crystallography. For instance, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined, revealing a monoclinic space group and specific geometric parameters . These findings can provide a basis for predicting the molecular structure of ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride, which may also crystallize in a similar fashion.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes transformations such as Sandmeyer-type deamination, as seen in the synthesis of ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate . This suggests that ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride could undergo similar reactions, potentially leading to the introduction of different functional groups or the formation of new bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic methods, including FT-IR, NMR, and MS, as well as by determining crystallographic parameters . These studies have provided detailed information on vibrational frequencies, NMR chemical shifts, and molecular electrostatic potential. For example, the vibrational frequencies and NMR chemical shifts for ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate were calculated using density functional theory, which could be applied to ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride to predict its properties .
Scientific Research Applications
Specific Scientific Field
Summary of the Application
Thiophene derivatives have been synthesized and tested for their in vitro antibacterial, antifungal, antioxidant, anticorrosion, and anticancer activities .
Methods of Application
A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis. Their structures were confirmed by FTIR, MS, and 1H-NMR .
Results or Outcomes
The compounds showed potent antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi. They also displayed excellent antifungal activity against Candida albicans and Aspergillus niger. Some compounds exhibited excellent antioxidant activity and anticorrosion efficiency. One compound showed effective cytotoxic activity against the human lung cancer cell line (A-549) .
Industrial Chemistry and Material Science
Specific Scientific Field
Industrial Chemistry and Material Science
Summary of the Application
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
Methods of Application
Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Results or Outcomes
Thiophene and its derivatives show a variety of properties and applications, making them essential heterocyclic compounds .
Organic Semiconductors
Specific Scientific Field
Summary of the Application
Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors .
Methods of Application
Organic semiconductors are used in the fabrication of organic field-effect transistors (OFETs) .
Results or Outcomes
Thiophene derivatives have shown promising results in the field of organic semiconductors .
Organic Light-Emitting Diodes (OLEDs)
Specific Scientific Field
Summary of the Application
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .
Methods of Application
Thiophene-based molecules are used in the manufacturing process of OLEDs .
Results or Outcomes
The use of thiophene derivatives in OLEDs has led to advancements in display technology .
Anti-Inflammatory Drugs
Specific Scientific Field
Summary of the Application
Thiophene derivatives have been used in the development of nonsteroidal anti-inflammatory drugs .
Methods of Application
Suprofen, a drug with a 2-substituted thiophene framework, is an example of a nonsteroidal anti-inflammatory drug .
Results or Outcomes
Suprofen has been used effectively as an anti-inflammatory drug .
Dental Anesthetics
Specific Scientific Field
Summary of the Application
Thiophene derivatives have been used in the development of dental anesthetics .
Methods of Application
Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Results or Outcomes
Articaine has been used effectively as a dental anesthetic .
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is 'Warning’ . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing and wash it before reuse) .
properties
IUPAC Name |
ethyl 5-amino-3-methylthiophene-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S.ClH/c1-3-11-8(10)7-5(2)4-6(9)12-7;/h4H,3,9H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGUERNJHMVQLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)N)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598079 |
Source
|
Record name | Ethyl 5-amino-3-methylthiophene-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride | |
CAS RN |
41940-43-6 |
Source
|
Record name | Ethyl 5-amino-3-methylthiophene-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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